molecular formula C10H11F3 B1390553 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene CAS No. 1099597-91-7

1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene

Cat. No.: B1390553
CAS No.: 1099597-91-7
M. Wt: 188.19 g/mol
InChI Key: ONXMNXDJNYBQSU-UHFFFAOYSA-N
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Description

1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene is an organic compound characterized by the presence of fluorine atoms attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene typically involves the introduction of fluorine atoms into the molecular structure. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and high yield of the compound .

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene involves its interaction with molecular targets through the formation of strong carbon-fluorine bonds. These bonds can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes . The fluorine atoms can also affect the electronic distribution within the molecule, leading to unique reactivity patterns .

Comparison with Similar Compounds

1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

1-(1,1-difluoro-2-methylpropyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3/c1-7(2)10(12,13)8-3-5-9(11)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXMNXDJNYBQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244810
Record name 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-91-7
Record name 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene
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1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene
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1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene
Reactant of Route 4
1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene
Reactant of Route 5
1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene
Reactant of Route 6
1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene

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